molecular formula C16H12FN3OS2 B2970742 6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 862976-00-9

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B2970742
CAS RN: 862976-00-9
M. Wt: 345.41
InChI Key: HGOBSOUTFFCSEB-UHFFFAOYSA-N
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Description

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biochemistry and pharmacology. This compound is a member of the benzothiazole family, which is known for its diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Anticancer Properties

A study by Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and found that these compounds exhibited significant anticancer activity against various cancer cell lines. Particularly, one compound induced G2/M cell cycle arrest in Colo205 cells, increased p53 levels, and induced apoptosis through mitochondrial-dependent pathways, highlighting potential as a small-molecule activator of p53 for colon cancer treatment (Kumbhare et al., 2014).

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) reported the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides demonstrating antimicrobial and antifungal activities comparable or slightly better than those of standard medications. This suggests their potential in developing new antibacterial and antifungal agents (Pejchal et al., 2015).

Material Science Applications

Li et al. (2014) explored the use of crown ether grafted conjugated polymers, incorporating benzothiazole units, as efficient electron transport layers in polymer solar cells. These polymers enhanced the power conversion efficiency significantly, demonstrating the role of benzothiazole derivatives in improving renewable energy technologies (Li et al., 2014).

Fluorescent Probes and Imaging

Tanaka et al. (2001) synthesized benzothiazole derivatives sensitive to pH changes and selective in metal cation sensing, offering potential applications as fluorescent probes for biological imaging and diagnostics (Tanaka et al., 2001).

properties

IUPAC Name

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-10-4-6-12-14(8-10)23-16(19-12)20-15-18-11-5-3-9(17)7-13(11)22-15/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBSOUTFFCSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

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